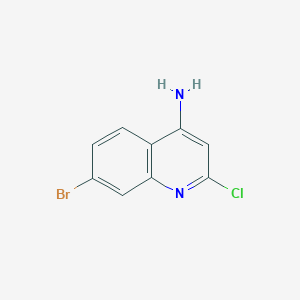![molecular formula C10H13ClN2O2 B13652102 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is an organic compound with the chemical formula C9H11N3O2·HCl. It is a white crystalline solid, soluble in water and most organic solvents. This compound is primarily used as a dye and immunofluorescent staining reagent, commonly utilized in immunohistochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride typically involves the reaction of 4-formylbenzoic acid with dimethylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, where all reactants are combined in a single reaction vessel. This approach minimizes the need for intermediate purification steps and enhances overall yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is often employed for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in immunofluorescent staining to visualize specific proteins or cellular structures.
Medicine: Investigated for its potential therapeutic properties in treating certain diseases.
Industry: Utilized in the production of dyes and other chemical products .
Wirkmechanismus
The mechanism of action of 4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
4-aminobenzoic acid: An aromatic compound with an amino group at the para position.
4-hydroxybenzoic acid: An aromatic compound with a hydroxyl group at the para position .
Uniqueness
4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific staining or labeling of biomolecules.
Eigenschaften
Molekularformel |
C10H13ClN2O2 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
4-[(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-12(2)11-7-8-3-5-9(6-4-8)10(13)14;/h3-7H,1-2H3,(H,13,14);1H |
InChI-Schlüssel |
ZWYIWPWUKWGMJC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=CC1=CC=C(C=C1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13652025.png)

![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)




![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)


![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)
